molecular formula C10H16N4OS B11767704 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one CAS No. 917746-82-8

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one

Cat. No.: B11767704
CAS No.: 917746-82-8
M. Wt: 240.33 g/mol
InChI Key: WZGPULXWHVDENL-UHFFFAOYSA-N
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Description

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one ( 917746-82-8) is a high-purity chemical compound with a molecular formula of C10H16N4OS and a molecular weight of 240.33 g/mol . This molecule is a hybrid structure featuring a 5-methyl-4H-1,2,4-triazole-3-thiol moiety connected via a propyl linker to a pyrrolidin-2-one (γ-lactam) ring. The presence of the mercapto (thiol) group on the triazole ring and the polar lactam group makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Compounds incorporating the 1,2,4-triazole-3-thiol structure are known for their diverse biological activities and are frequently explored in the development of enzyme inhibitors . The pyrrolidin-2-one group is a common pharmacophore found in molecules active in the central nervous system and can contribute to favorable pharmacokinetic properties. The propyl linker provides conformational flexibility, allowing researchers to optimize the spatial orientation of the two heterocyclic systems. This structural combination makes this compound a versatile building block for the synthesis of more complex molecules and a key intermediate in pharmaceutical R&D. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in a well-equipped laboratory are required.

Properties

CAS No.

917746-82-8

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

1-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propyl]pyrrolidin-2-one

InChI

InChI=1S/C10H16N4OS/c1-8-11-12-10(16)14(8)7-3-6-13-5-2-4-9(13)15/h2-7H2,1H3,(H,12,16)

InChI Key

WZGPULXWHVDENL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1CCCN2CCCC2=O

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrrolidin-2-one

Pyrrolidin-2-one undergoes reductive amination with 3-aminopropanal in the presence of sodium cyanoborohydride (NaBH3CN) to yield 1-(3-aminopropyl)pyrrolidin-2-one. This method offers high regioselectivity and avoids harsh conditions:

Pyrrolidin-2-one+3-AminopropanalNaBH3CN1-(3-Aminopropyl)pyrrolidin-2-one\text{Pyrrolidin-2-one} + \text{3-Aminopropanal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(3-Aminopropyl)pyrrolidin-2-one}

Key Parameters :

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature to 40°C

  • Yield: 75–85%

Alkylation of Pyrrolidin-2-one

Alternative routes involve alkylating pyrrolidin-2-one with 3-bromopropylamine hydrobromide under basic conditions (e.g., K2CO3 in acetonitrile):

Pyrrolidin-2-one+3-BromopropylamineK2CO31-(3-Aminopropyl)pyrrolidin-2-one\text{Pyrrolidin-2-one} + \text{3-Bromopropylamine} \xrightarrow{\text{K}2\text{CO}3} \text{1-(3-Aminopropyl)pyrrolidin-2-one}

Optimization Notes :

  • Prolonged reaction times (12–24 hours) improve conversion rates.

  • Side products include dimerization of 3-bromopropylamine, mitigated by slow reagent addition.

Construction of the 3-Mercapto-5-methyl-1,2,4-triazole Ring

Thiosemicarbazide Cyclization

The most direct route involves cyclizing a thiosemicarbazide derivative under basic conditions. For example, 1-(3-aminopropyl)pyrrolidin-2-one reacts with acetylhydrazine and carbon disulfide (CS2) to form a thiosemicarbazide intermediate, which undergoes NaOH-mediated cyclodehydration:

1-(3-Aminopropyl)pyrrolidin-2-one+Acetylhydrazine+CS2NaOHTarget Compound\text{1-(3-Aminopropyl)pyrrolidin-2-one} + \text{Acetylhydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Target Compound}

Mechanistic Insights :

  • CS2 introduces the thiol group via nucleophilic attack at the thiocarbonyl carbon.

  • The methyl group originates from acetylhydrazine, ensuring regioselective substitution at position 5.

Reaction Conditions :

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80–100°C

  • Yield: 60–70%

Condensation with Ethyl 2-(1-Ethoxyethylidene)hydrazine-1-carboxylate

A solvent-free method employs ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate and 1-(3-aminopropyl)pyrrolidin-2-one at elevated temperatures (160–180°C):

Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate+1-(3-Aminopropyl)pyrrolidin-2-oneΔTriazolone Intermediate\text{Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate} + \text{1-(3-Aminopropyl)pyrrolidin-2-one} \xrightarrow{\Delta} \text{Triazolone Intermediate}

Post-Modification :
The triazolone intermediate (C=O at position 3) is thionated using Lawesson’s reagent to introduce the mercapto group:

Triazolone+Lawesson’s ReagentTolueneTarget Compound\text{Triazolone} + \text{Lawesson’s Reagent} \xrightarrow{\text{Toluene}} \text{Target Compound}

Challenges :

  • Overthionation may lead to disulfide formation, requiring strict stoichiometric control.

  • Yield after thionation: 50–55%.

Alternative Pathways and Comparative Analysis

Electrochemical Synthesis

Singh et al. (2020) demonstrated electrochemical synthesis of 1,2,4-triazoles from nitriles and hydrazides using KI as a redox catalyst. Adapting this method:

  • Nitrile Precursor : 3-(2-Oxopyrrolidin-1-yl)propanenitrile.

  • Hydrazide : Methyl hydrazinecarbodithioate.

  • Conditions : Constant current (2 mA/cm²) in acetonitrile/water.

Outcome :

  • Direct formation of the triazole thiol without intermediate isolation.

  • Yield: 40–45%, lower than thermal methods.

Microwave-Assisted Cyclization

Shareghi-Boroujeni et al. (2021) reported microwave-accelerated cyclization for triazole derivatives. Applying this approach:

  • Precursor : Prop-2-yn-1-yloxybenzylidene-hydrazineylideneindolinone.

  • Reagents : Benzyl azide, CuSO4·5H2O, sodium ascorbate.

  • Conditions : Microwave irradiation (100°C, 30 minutes).

Adaptation Challenges :

  • Requires introducing the pyrrolidinone propyl chain post-cyclization.

  • Limited scalability compared to conventional heating.

Critical Analysis of Methodologies

Method Yield Advantages Disadvantages
Thiosemicarbazide Cyclization60–70%One-pot, minimal purificationRequires toxic CS2
Solvent-Free Condensation50–55%No solvent wasteHigh energy input
Electrochemical40–45%Green chemistry approachLow yield, specialized equipment
Microwave-Assisted55–60%Rapid reaction timesLimited substrate scope

Scalability and Industrial Considerations

Industrial-scale production favors the thiosemicarbazide cyclization route due to its balance of yield and simplicity. Key optimizations include:

  • CS2 Recycling : Implementing closed-loop systems to mitigate environmental and safety concerns.

  • Catalyst Screening : Transitioning from NaOH to heterogeneous bases (e.g., CaO) for easier separation.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Compounds containing triazole structures have been extensively studied for their antimicrobial properties. The mercapto group in 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents against resistant strains of bacteria and fungi .

Anticancer Properties : Research indicates that derivatives of triazoles exhibit significant anticancer activity. The incorporation of the pyrrolidinone structure may enhance the bioavailability and efficacy of this compound against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Agricultural Science

Fungicides : The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. The compound could be developed as a novel fungicide to combat plant pathogens, thereby enhancing crop yield and sustainability . Its unique structure may allow for targeted action against specific fungal species while minimizing impact on beneficial organisms.

Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Research into similar triazoles has shown that they can influence plant metabolism and growth patterns, which could be beneficial in agricultural applications .

Material Science

Polymer Additives : The mercapto group can provide thiol functionality that may be useful in synthesizing polymers with enhanced properties. Research into thiol-containing compounds has shown that they can improve the mechanical strength and thermal stability of polymers .

Nanotechnology : The compound's ability to form complexes with metal ions could be explored in nanotechnology applications, particularly in the synthesis of metal nanoparticles for use in catalysis or drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Bull. Chem. Soc. Ethiop. evaluated various triazole derivatives against bacterial strains such as E. coli and S. aureus. Results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a study conducted by researchers at El-Menoufia University, derivatives were synthesized and tested against several cancer cell lines. The results showed that certain modifications to the triazole ring led to enhanced cytotoxicity against breast cancer cells, suggesting the potential for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Reactivity Notes Reference
Target Compound Pyrrolidin-2-one 3-Mercapto-5-methyl-1,2,4-triazole Potential redox activity -
1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Pyrrolidin-2-one 4-Arylpiperazine Antiarrhythmic (QSAR-validated)
1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one Pyrrolidin-2-one Bis(4-nitrophenyl)thio High reactivity in hydrothiolation
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazolium bromide Triazole Difluorophenyl, hydroxypropyl Pharmacopeial impurity

Table 2: QSAR Descriptors for Antiarrhythmic Activity

Descriptor Role in Activity Impact in Target Compound
PCR Polarity/charge distribution Altered by electron-rich thiol
JGI4 Topological complexity Increased by triazole-methyl group

Biological Activity

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. The presence of the triazole ring and mercapto group suggests it may exhibit antimicrobial, antifungal, and possibly anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₃H₁₈N₄OS
Molecular Weight 286.37 g/mol
CAS Number 917746-82-8

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. A study on related triazole derivatives demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may also possess similar properties.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The presence of a mercapto group may enhance the efficacy of this compound against fungal pathogens. In particular, triazole compounds have been shown to inhibit the growth of Candida species and other fungi by interfering with ergosterol synthesis .

Anticancer Potential

Some studies have explored the anticancer potential of triazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance, a related study showed that triazole-based compounds could induce apoptosis in cancer cells through various mechanisms . Further investigation into the specific effects of this compound on cancer cell lines is warranted.

Case Studies

A case study involving a series of triazole derivatives highlighted their diverse biological activities. The study reported that certain derivatives exhibited significant antimicrobial and antifungal activities, which were attributed to their ability to disrupt cellular processes in pathogens . Although specific data on this compound is limited, its structural similarity to these derivatives suggests potential for similar activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Utilize copper-catalyzed hydrothiolation reactions for regioselective introduction of the mercapto group, as demonstrated in analogous pyrrolidinone derivatives .
  • Optimize reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to enhance yield and minimize by-products. Reflux conditions in aprotic solvents like DMF or THF are typical for similar heterocyclic systems .
  • Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodology :

  • Employ ¹H/¹³C NMR to confirm backbone connectivity and substituent placement, focusing on characteristic shifts for pyrrolidinone (δ ~2.5–3.5 ppm) and triazole protons (δ ~7.5–8.5 ppm) .
  • Use FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone, S-H stretch at ~2550 cm⁻¹ for mercapto group) .
  • For crystallographic validation, apply the WinGX/ORTEP-III suite to resolve X-ray diffraction data, ensuring accurate bond-length and angle measurements .

Q. How can researchers assess the compound’s α-adrenergic receptor binding affinity in vitro?

  • Methodology :

  • Perform radioligand displacement assays using [³H]-prazosin (α₁) and [³H]-clonidine (α₂) in transfected HEK-293 cell membranes. Calculate IC₅₀ values and derive Ki using the Cheng-Prusoff equation .
  • Validate results with functional assays (e.g., isolated rat aorta contraction for α₁ antagonism) to correlate binding affinity with physiological activity .

Advanced Research Questions

Q. How can computational QSAR models predict the antiarrhythmic or metabolic activity of this compound?

  • Methodology :

  • Develop a QSAR model using quantum-chemical descriptors (e.g., PCR, JGI4) to correlate molecular properties with biological activity. Validate via Leave-One-Out (LOO) and Y-scrambling tests to ensure robustness .
  • Apply molecular docking (e.g., AutoDock Vina) to simulate interactions with α-adrenoceptors or metabolic enzymes like cytochrome P450, using crystal structures from the PDB (e.g., 3K1 for receptor analogs) .

Q. What experimental strategies address discrepancies between in vitro receptor affinity and in vivo metabolic efficacy?

  • Methodology :

  • Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. Use LC-MS/MS for quantification .
  • Compare tissue-specific receptor expression (via qPCR or Western blot) in target organs (e.g., adipose tissue, liver) to explain discordant in vitro/in vivo results .

Q. How can regioselective functionalization of the triazole ring be achieved to improve pharmacological properties?

  • Methodology :

  • Employ transition metal catalysis (e.g., CuI) for controlled thiolation or alkylation at the triazole C3 position. Use steric/electronic directing groups to bias reaction pathways .
  • Screen reaction outcomes via HPLC-UV/HRMS to track regioisomer formation and optimize selectivity .

Q. What in vivo models are appropriate for evaluating metabolic benefits in obesity-related pathologies?

  • Methodology :

  • Use high-fat diet (HFD)-induced obese rodents to study effects on hyperglycemia, hypertriglyceridemia, and body weight. Measure spontaneous locomotor activity (via open-field tests) and core temperature to assess metabolic rate .
  • Pair with glucose tolerance tests and ELISA-based quantification of insulin/leptin levels to link receptor activity to systemic outcomes .

Notes

  • Structural analogs (e.g., triazole-pyrrolidinones in ) provide methodological precedents for synthesis and analysis.
  • For unresolved contradictions (e.g., receptor affinity vs. efficacy), iterative hypothesis testing (e.g., knock-out animal models) is recommended .

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